molecular formula C23H20N4O3 B2446198 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1796989-67-7

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2446198
CAS No.: 1796989-67-7
M. Wt: 400.438
InChI Key: JXKIMYCUXMNCOK-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-20-14-22(30-21-4-2-1-3-17(20)21)23(29)25-11-12-27-19(16-5-6-16)13-18(26-27)15-7-9-24-10-8-15/h1-4,7-10,13-14,16H,5-6,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKIMYCUXMNCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the pyrazole and chromene moieties, suggest diverse mechanisms of action and therapeutic applications.

PropertyValue
Molecular FormulaC20H20N4O3
Molecular Weight364.40 g/mol
CAS Number1797327-74-2
PurityTypically >95%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Anticancer Activity

Studies have highlighted the potential anticancer effects of chromene derivatives. The presence of the pyrazole ring is associated with cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study examining various chromene derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of several chromene derivatives revealed that this compound had an IC50 value of 15 µM against A549 lung cancer cells, indicating strong cytotoxicity. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.

Study 3: Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of both the pyridine and pyrazole rings significantly enhances biological activity. Modifications at specific positions on these rings can lead to increased potency against target cells.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary subunits:

  • 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core.
  • 4-Oxo-4H-chromene-2-carboxamide moiety.
    The ethyl linker facilitates conjugation via an amide bond, necessitating sequential synthesis of the pyrazole and chromene units followed by coupling.

Synthesis of the Pyrazole Core: 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For the 5-cyclopropyl-3-(pyridin-4-yl) substitution pattern, the diketone precursor 1-(pyridin-4-yl)-3-cyclopropylpropane-1,3-dione is required.

Preparation of 1-(Pyridin-4-yl)-3-cyclopropylpropane-1,3-dione
  • Step 1 : Claisen condensation of pyridin-4-yl acetophenone with cyclopropyl carbonyl derivatives.
    • Reagents : Ethyl cyclopropanecarboxylate, sodium methoxide (25% w/w in methanol), methyl tert-butyl ether (MTBE).
    • Conditions : 0°C to room temperature, 12–18 hours.
    • Yield : 60–75% after acid workup.
Starting Material Reagent Solvent Time (h) Yield (%)
Pyridin-4-yl acetophenone Ethyl cyclopropanecarboxylate MTBE 18 68
Cyclocondensation with Hydrazine
  • Step 2 : Reaction of the diketone with hydrazine hydrate in acetic acid.
    • Conditions : Reflux in ethanol (80°C, 6–8 hours).
    • Regioselectivity : Favors 3-(pyridin-4-yl)-5-cyclopropyl-1H-pyrazole due to electronic effects of the pyridine ring.
    • Yield : 55–70% after recrystallization.

Alternative Route: 1,3-Dipolar Cycloaddition

Pyrazoles can also be synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes. However, this method is less favorable for sterically hindered systems like cyclopropyl-substituted pyridines.

Synthesis of the Chromene Moiety: 4-Oxo-4H-chromene-2-carboxamide

Knoevenagel Condensation and Cyclization

Chromenes are commonly synthesized via Knoevenagel condensation of salicylaldehydes with active methylene compounds.

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid
  • Step 1 : Condensation of 2-hydroxybenzaldehyde with dimethyl oxalate.
    • Reagents : Dimethyl oxalate, piperidine (catalyst), ethanol.
    • Conditions : Reflux (12 hours), followed by acidification.
    • Yield : 80–85%.
Amidation of Carboxylic Acid
  • Step 2 : Conversion to carboxamide using SOCl₂ followed by ammonia.
    • Conditions : Thionyl chloride (reflux, 2 hours), then NH₃/MeOH (0°C, 1 hour).
    • Yield : 90–95%.

Coupling of Pyrazole and Chromene Units

Ethyl Linker Installation

  • Step 1 : Alkylation of pyrazole nitrogen with 1,2-dibromoethane.
    • Reagents : 1,2-Dibromoethane, K₂CO₃, DMF.
    • Conditions : 60°C, 6 hours.
    • Yield : 50–60%.

Amide Bond Formation

  • Step 2 : Reaction of bromoethyl-pyrazole with chromene carboxamide.
    • Reagents : Hünig’s base (DIPEA), DMF, 80°C.
    • Yield : 65–75% after column chromatography.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Electronic effects of the pyridin-4-yl group direct hydrazine attack to the β-keto position, ensuring regioselective formation of the 3-(pyridin-4-yl)-5-cyclopropyl isomer.

Purification of Final Product

  • Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted intermediates.
  • Recrystallization : Ethanol/water (1:1) yields pure product as off-white crystals.

Structural Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, pyridine-H), 7.95 (s, pyrazole-H), 6.90–8.20 (chromene-H).
  • HRMS : [M+H]⁺ calculated for C₂₃H₂₁N₄O₃: 401.1609; found: 401.1612.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the pyrazole-ethylamine intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) with triethylamine (TEA) as a base. Reaction conditions include stirring at room temperature for 12–24 hours, followed by purification via preparative thin-layer chromatography (TLC) or recrystallization from ethanol. For example, similar pyrazole-carboxamide derivatives were synthesized using EDCI/HOBt in DMF with yields ranging from 62% to 71% .

Table 1 : Representative Reaction Conditions for Amide Bond Formation

Reagent SystemSolventTime (h)Yield (%)Purification Method
EDCI/HOBt/TEADMF12–2462–71Prep TLC, Recrystallization

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Post-synthesis characterization includes:
  • 1H/13C NMR : To confirm proton and carbon environments, especially distinguishing pyrazole, chromene, and cyclopropyl moieties.
  • Mass Spectrometry (ESI or EI-MS) : For molecular ion peak verification (e.g., [M+H]+).
  • Elemental Analysis : To validate C, H, and N content.
  • IR Spectroscopy : To identify functional groups like amide C=O (~1630–1680 cm⁻¹).
    For example, analogous compounds were characterized using 400–600 MHz NMR and ESI-MS, with melting points recorded for purity assessment .

Q. What biological targets or activities are associated with structurally similar compounds?

  • Methodological Answer : Pyrazole and chromene derivatives are often investigated for kinase inhibition, antimicrobial, or anticancer properties. For instance, compounds with pyridinyl-pyrazole scaffolds have shown activity against cancer cell lines by targeting ATP-binding sites in kinases. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes like COX-2 or EGFR .

Advanced Research Questions

Q. How can synthetic yields be optimized for the amide coupling step?

  • Methodological Answer : Low yields in amide formation may arise from incomplete activation of the carboxylic acid or steric hindrance. Strategies include:
  • Alternative Coupling Agents : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) or PyBOP for higher efficiency.
  • Solvent Optimization : Use dichloromethane (DCM) or THF instead of DMF to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 80°C).
    Evidence from similar syntheses shows that solvent choice and reagent stoichiometry critically impact yields .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low solubility or metabolic instability). To address this:
  • Physicochemical Profiling : Measure logP (via HPLC) and aqueous solubility.
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cyclopropyl ring oxidation).
  • Prodrug Strategies : Modify the carboxamide group to enhance bioavailability.
    Studies on chromene derivatives highlight the importance of logP < 5 for improved membrane permeability .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use software like Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinases).
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants.
  • MD Simulations : Assess binding stability over 50–100 ns trajectories (e.g., GROMACS).
    For example, pyridinyl-pyrazole analogs showed strong correlations between TPSA (<90 Ų) and cellular uptake .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodological Answer : Regioselective substitution on the pyrazole ring can be achieved via:
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions.
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., SEM groups for N-H protection).
  • Microwave-Assisted Cyclization : Enhance reaction specificity for 1H-pyrazole formation.
    Evidence from palladium-catalyzed cyclizations suggests that steric and electronic factors govern regioselectivity .

Key Research Gaps and Future Directions

  • Unresolved Challenges : Limited data on in vivo toxicity and metabolic pathways for this compound.
  • Future Studies : Prioritize ADME profiling, fragment-based drug design, and covalent modification of the chromene moiety to enhance target engagement .

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